D-Pemetrexed Dimethyl Diester
Description
Systematic IUPAC Nomenclature
The systematic IUPAC name for D-Pemetrexed Dimethyl Diester is dimethyl (2R)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate . This name reflects its stereochemical configuration at the second carbon of the glutamic acid moiety (R-configuration) and the presence of two methyl ester groups. The pyrrolo[2,3-d]pyrimidine core and benzoyl-substituted ethyl chain are critical to its structural identity.
Synonyms and CAS Registry Numbers
This compound is recognized under multiple synonyms and registry identifiers:
| Synonym | CAS Registry Number |
|---|---|
| Dimethyl N-{4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-D-glutamate | 1391068-12-4 |
| (D)-Pemetrexed Dimethyl Ester | 1391068-12-4 |
| Pemetrexed R-Isomer Dimethyl Ester | 1391068-12-4 |
| N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-D-glutamic acid dimethyl ester | 1391068-12-4 |
Table 1: Key synonyms and CAS numbers for this compound.
Notably, the CAS number 155405-81-5 corresponds to the L-isomer (S-configuration) of this compound, which is structurally distinct.
Molecular Formula and Weight
The molecular formula of this compound is C22H25N5O6 , with a molecular weight of 455.471 g/mol . This composition includes:
Structural Isomerism and Stereochemical Designation
This compound exhibits stereoisomerism due to the chiral center at the second carbon of the glutamic acid moiety. The R-configuration (D-form) is critical for its role as an intermediate in the synthesis of the anticancer drug pemetrexed. Key stereochemical features include:
Table 2: Stereochemical properties of this compound.
The compound’s structure was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS) , which validated the spatial arrangement of functional groups. Its stereochemical purity (≥95%) is essential for ensuring consistent performance in pharmaceutical synthesis.
Structure
3D Structure
Properties
CAS No. |
1391068-12-4 |
|---|---|
Molecular Formula |
C22H25N5O6 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
dimethyl (2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C22H25N5O6/c1-32-16(28)10-9-15(21(31)33-2)25-19(29)13-6-3-12(4-7-13)5-8-14-11-24-18-17(14)20(30)27-22(23)26-18/h3-4,6-7,11,15H,5,8-10H2,1-2H3,(H,25,29)(H4,23,24,26,27,30)/t15-/m1/s1 |
InChI Key |
WWYZIXUUERDREV-OAHLLOKOSA-N |
SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)N=C(N3)N |
Isomeric SMILES |
COC(=O)CC[C@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Synonyms |
N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid 1,5-Dimethyl Diester; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-Pemetrexed Dimethyl Diester involves the reaction of 4-(2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid with L-glutamic acid or its ester in the presence of an acid-activating reagent containing a carbodiimide group . The reaction is typically carried out at room temperature, followed by deprotection and optional salt formation to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. Techniques such as high-performance liquid chromatography and gas chromatography are employed to monitor the chemical purity and residual solvents .
Chemical Reactions Analysis
Types of Reactions
D-Pemetrexed Dimethyl Diester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Mechanism of Action
D-Pemetrexed Dimethyl Diester (C22H25N5O6) functions as a folate analog, similar to its parent compound, pemetrexed. It inhibits key enzymes involved in nucleotide synthesis, specifically thymidylate synthase and dihydrofolate reductase, thus disrupting DNA and RNA synthesis in rapidly dividing cancer cells .
Therapeutic Applications
-
Cancer Treatment
- Non-Small Cell Lung Cancer (NSCLC) : this compound has shown promise in preclinical studies for treating NSCLC. Its efficacy is enhanced when used in combination with other chemotherapeutic agents such as cisplatin .
- Malignant Pleural Mesothelioma : Similar to pemetrexed, this compound is being investigated for its potential use in treating malignant pleural mesothelioma, particularly in patients who are not candidates for surgery .
- Research Studies
Case Studies and Research Findings
Mechanism of Action
D-Pemetrexed Dimethyl Diester exerts its effects by inhibiting the enzyme thymidylate synthase, which is crucial for DNA synthesis. This inhibition disrupts folate-dependent metabolic processes essential for cell replication, leading to cell death . The compound targets the pyrrolopyrimidine-based nucleus, which is involved in the folate cycle .
Comparison with Similar Compounds
(R,R)-Tartaric Acid Dimethyl Diester
- Conformation : X-ray and ab-initio studies reveal a preference for the T (trans) conformation stabilized by intramolecular hydrogen bonds and dipole-dipole interactions (Figure 2, Table 1) . This contrasts with earlier debates about G+ (gauche+) dominance .
- Packing Behavior : Crystal packing is influenced by hydrogen bonding and van der Waals forces, with unit-cell parameters detailed in Table 1 .
Dimethyl Malonate
Dimethyl Terephthalate (DMT)
Dimethyl Sulfate
- Reactivity: A potent methylating agent with genotoxic properties. While both are diesters, dimethyl sulfate’s electrophilic nature and industrial applications (e.g., methylation of amines) differ starkly from the therapeutic role of pemetrexed derivatives .
Stability and Degradation Pathways
- This compound : Likely undergoes enzymatic hydrolysis in vivo to release pemetrexed, analogous to ester prodrug activation mechanisms.
- Tartaric Acid Derivatives : Exhibit conformational stability in crystalline states but equilibrium between T and G+ forms in solution .
- Biodegradability : Poly(alkylene glycol) diesters degrade faster than ether derivatives, highlighting ester bond lability compared to DMT’s industrial persistence .
Key Research Findings and Contradictions
- Conformational Debates : For (R,R)-tartaric acid dimethyl diester, VCD and NMR studies initially suggested G+ dominance, but X-ray and ab-initio calculations later confirmed T conformation prevalence . This highlights the importance of multi-method validation in conformational analysis.
- Prodrug Efficiency : While esterification generally enhances drug delivery, dimethyl sulfate’s toxicity demonstrates that diester functionalization must be tailored to avoid adverse effects .
Biological Activity
D-Pemetrexed Dimethyl Diester is a derivative of pemetrexed, an antifolate chemotherapeutic agent primarily used in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, comparative efficacy, and relevant case studies.
This compound exhibits its biological activity primarily through the inhibition of key enzymes involved in folate metabolism:
- Thymidylate Synthase (TS) : This enzyme is crucial for DNA synthesis, and its inhibition leads to reduced nucleotide availability for cell proliferation.
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a critical cofactor in nucleotide biosynthesis.
- Glycinamide Ribonucleotide Formyltransferase (GARFT) : This enzyme is involved in purine metabolism and its inhibition further contributes to the antitumor effects of the compound.
The overall effect of these inhibitions is a blockade in de novo purine and pyrimidine synthesis, ultimately leading to apoptosis in rapidly dividing tumor cells .
Comparative Biological Activity
This compound shares similar biological activities with its parent compound, pemetrexed. However, it is primarily utilized in research settings to understand the interactions and properties of pemetrexed and its derivatives. Its unique structural modifications allow researchers to study its pharmacokinetics and metabolic pathways more effectively.
Table 1: Comparison of Biological Activities
| Compound | Key Enzyme Targets | Primary Use |
|---|---|---|
| This compound | TS, DHFR, GARFT | Research on pemetrexed interactions |
| Pemetrexed | TS, DHFR, GARFT | Chemotherapy for lung cancer |
| Methotrexate | DHFR | Chemotherapy for various cancers |
| Raltitrexed | TS | Chemotherapy for colorectal cancer |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of pemetrexed-based therapies, which indirectly reflect on the biological activity of its derivatives:
-
Clinical Observations :
A study on advanced non-small-cell lung cancer (NSCLC) patients treated with pemetrexed reported significant tumor response rates and survival benefits. The study noted that patients receiving pemetrexed exhibited fewer side effects compared to those treated with other chemotherapeutic agents like docetaxel . -
Mechanistic Studies :
Research has shown that this compound retains significant antitumor activity similar to that of pemetrexed. In vitro experiments demonstrated that this compound effectively inhibited TS and led to cell cycle arrest in the S phase, promoting apoptosis in cancer cells . -
Pharmacokinetic Studies :
This compound's structure allows it to be studied as an impurity in formulations of pemetrexed. Its unique properties facilitate the investigation into how structural variations affect drug efficacy and metabolism.
Q & A
Q. What are the established synthetic pathways for D-Pemetrexed Dimethyl Diester, and how can researchers optimize reaction yields?
this compound synthesis typically involves esterification of pemetrexed with methanol under acidic catalysis. Key steps include controlling reaction temperature (40–60°C) and stoichiometric ratios of reactants. To optimize yields, researchers should employ Design of Experiments (DoE) methodologies, varying parameters like catalyst concentration, solvent polarity, and reaction time. Monitoring via HPLC or NMR ensures intermediate purity . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification, followed by crystallization in ethanol .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
Essential techniques include:
- X-ray crystallography : For definitive structural elucidation and confirmation of stereochemistry .
- NMR spectroscopy (¹H, ¹³C, DEPT): To verify ester group formation and assess proton environments .
- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- HPLC : To determine purity (>98%) and monitor degradation products under stress conditions (e.g., thermal, hydrolytic) .
Q. How can researchers validate the reproducibility of synthesis protocols for this compound?
Reproducibility requires strict adherence to documented procedures, including:
- Detailed step-by-step protocols with annotated reaction conditions (e.g., pH, inert atmosphere).
- Cross-validation using independent analytical methods (e.g., FTIR for functional groups, TGA for thermal stability) .
- Inter-laboratory comparisons to identify environmental variables (e.g., humidity, equipment calibration) .
Advanced Research Questions
Q. What methodologies resolve contradictions between computational predictions and experimental data in this compound’s reactivity?
Discrepancies often arise in kinetic vs. thermodynamic product distributions. To address this:
- Perform ab initio calculations (e.g., DFT) to model reaction pathways, comparing energy barriers with experimental activation parameters .
- Use isotopic labeling (e.g., deuterated solvents) to trace mechanistic steps .
- Validate hypotheses via in situ spectroscopy (e.g., Raman) to capture transient intermediates .
Q. How can researchers design experiments to evaluate this compound’s pharmacokinetic behavior in preclinical models?
Key steps include:
- In vitro assays : Measure solubility (logP), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal incubation) .
- In vivo studies : Administer radiolabeled compound (¹⁴C) to track absorption/distribution in rodent models. Use LC-MS/MS for quantification in biological matrices .
- Compartmental modeling : Apply PK/PD software (e.g., NONMEM) to correlate dose-exposure relationships .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Implement Process Analytical Technology (PAT) : Real-time monitoring via inline sensors (e.g., FTIR, pH probes) ensures consistent reaction progression .
- Use statistical process control (SPC) : Track critical quality attributes (CQAs) like particle size distribution and impurity profiles across batches .
- Optimize crystallization conditions (e.g., anti-solvent addition rate) to control polymorphism .
Q. How should researchers approach data analysis when this compound exhibits unexpected biological activity in screening assays?
- Conduct dose-response studies to confirm activity thresholds and rule out assay artifacts .
- Perform target deconvolution via chemoproteomics (e.g., affinity chromatography coupled with MS) .
- Compare structural analogs to identify pharmacophore elements driving activity .
Methodological Guidance
Q. What frameworks ensure rigorous experimental design for studies involving this compound?
- PICO Framework : Define Population (e.g., cell lines), Intervention (compound concentration), Comparison (control groups), Outcomes (IC₅₀, apoptosis rates) .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- DoE Principles : Use factorial designs to test multiple variables efficiently .
Q. How can computational tools enhance the study of this compound’s mechanism of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
